2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include looking at its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral data (IR, UV-Vis, NMR, MS).Scientific Research Applications
Synthesis and Structural Analysis
Chiral Isocyanomethylphosphonate Synthons : The compound has been utilized in the synthesis of cis- and trans-2-(isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane, a chiral isocyanomethylphosphonate synthon. This process involves the preparation of 2-methoxy-1,3,2-dioxaphosphorinanes and their conversion in an Arbuzov-type reaction (Weener et al., 1998).
Suzuki Cross-Coupling Reaction : It is used in the Suzuki cross-coupling reaction of sterically hindered aryl boronates with 3-iodo-4-methoxybenzoic acid methylester. Optimization of this process has been reported to achieve biaryls in good yield (Chaumeil, Signorella, & Drian, 2000).
Catalytic and Reaction Studies
Nickel Precatalysts for Cross-Coupling : This compound has been involved in studies demonstrating air-stable Ni(II)X(Aryl)(PCy3)2 σ-complexes as precatalysts for quantitative cross-coupling reactions at room temperature, showcasing its role in facilitating efficient catalytic processes (Jezorek et al., 2014).
Hydrocarbon Rearrangement Ions : Mass spectral studies on derivatives of 1,3,2-dioxaborinane, including this compound, have shown electron impact-induced rearrangement to form hydrocarbon ions. This highlights its utility in understanding reaction mechanisms and ion formation (Brindley & Davis, 1971).
Conformational and Structural Properties
Conformational Studies : Spectroscopic studies have been conducted on 1,3,2-dioxaphosphorinanes, including derivatives similar to this compound, to understand their conformation in liquid states and solutions. These studies aid in comprehending the molecular structure and behavior of such compounds (Shakirov, Shagidullin, & Arshinova, 1990).
- and interactions of these molecules, highlighting the significance of these structures in chemical research (Emsley et al., 1989).
Applications in Organic Synthesis
Synthesis of Organic Compounds : Research has demonstrated the use of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in the synthesis of various organic compounds, including its reaction with acetonitrile to yield different forms of oxazines. This showcases its versatility in organic synthesis (Kuznetsov, Alekseeya, & Gren, 1996).
Derivative Synthesis and Mesomorphic Properties : The synthesis of cyano derivatives of related dioxaborinanes and their low nematic-isotropic transition temperatures suggest potential applications in liquid-crystalline mixtures for electrooptic display devices (Bezborodov & Lapanik, 1991).
Potential in Medical Research
- Biological Activities of Optical Isomers : Studies on optical isomers of compounds incorporating 1,3,2-dioxaborinane groups, such as NIP-101, have been conducted to explore their calcium-antagonistic and hypotensive activities. This research provides insights into the potential medical applications of these compounds (Sakoda, Kamikawaji, & Seto, 1992).
Additional Chemical Applications
- Organophosphorus Compounds Synthesis : The reaction of related 1,3,2-dioxaphosphorinane compounds with dihydric alcohols offers a new route to synthesize organophosphorus compounds, demonstrating the broad applicability of these structures in chemical synthesis (Shabana, Osman, & Atrees, 1993).
Safety And Hazards
This would involve looking at the compound’s toxicity, potential health effects, and safety precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
properties
IUPAC Name |
2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-4-6-11(14-3)7-5-10/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJMYIZHNJBNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449275 | |
Record name | 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
CAS RN |
213596-33-9 | |
Record name | 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.